molecular formula C16H16ClNO2S B12187056 1-Chloro-2-methyl-4-[(2-methylindolinyl)sulfonyl]benzene

1-Chloro-2-methyl-4-[(2-methylindolinyl)sulfonyl]benzene

Cat. No.: B12187056
M. Wt: 321.8 g/mol
InChI Key: CISHOLYZFTYDAB-UHFFFAOYSA-N
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Description

1-Chloro-2-methyl-4-[(2-methylindolinyl)sulfonyl]benzene is an organic compound that belongs to the class of chlorinated aromatic compounds It features a benzene ring substituted with a chlorine atom, a methyl group, and a sulfonyl group attached to a 2-methylindoline moiety

Preparation Methods

The synthesis of 1-Chloro-2-methyl-4-[(2-methylindolinyl)sulfonyl]benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Electrophilic Aromatic Substitution: The introduction of the chlorine atom and the methyl group onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For instance, chlorination can be performed using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Sulfonylation: The sulfonyl group can be introduced by reacting the chlorinated benzene derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Indoline Attachment: The final step involves the attachment of the 2-methylindoline moiety to the sulfonyl group, which can be achieved through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-Chloro-2-methyl-4-[(2-methylindolinyl)sulfonyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Chloro-2-methyl-4-[(2-methylindolinyl)sulfonyl]benzene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-2-methyl-4-[(2-methylindolinyl)sulfonyl]benzene involves its interaction with specific molecular targets. For instance, the sulfonyl group can form strong interactions with amino acid residues in proteins, leading to enzyme inhibition. The indoline moiety may also contribute to binding affinity through π-π stacking interactions with aromatic residues. These interactions can modulate biological pathways and exert various effects depending on the target.

Comparison with Similar Compounds

1-Chloro-2-methyl-4-[(2-methylindolinyl)sulfonyl]benzene can be compared with other chlorinated aromatic compounds such as:

    1-Chloro-2-methylbenzene: Lacks the sulfonyl and indoline groups, making it less versatile in terms of chemical reactivity and biological activity.

    1-Chloro-4-nitrobenzene: Contains a nitro group instead of a sulfonyl group, leading to different chemical properties and applications.

    2-Chloro-5-nitrotoluene: Similar in structure but with a nitro group, used in the synthesis of industrial chemicals and pharmaceuticals.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C16H16ClNO2S

Molecular Weight

321.8 g/mol

IUPAC Name

1-(4-chloro-3-methylphenyl)sulfonyl-2-methyl-2,3-dihydroindole

InChI

InChI=1S/C16H16ClNO2S/c1-11-9-14(7-8-15(11)17)21(19,20)18-12(2)10-13-5-3-4-6-16(13)18/h3-9,12H,10H2,1-2H3

InChI Key

CISHOLYZFTYDAB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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